molecular formula C19H22N2O6S B3010454 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 921993-60-4

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B3010454
CAS RN: 921993-60-4
M. Wt: 406.45
InChI Key: GDMRHMAMWCJIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O6S and its molecular weight is 406.45. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

This compound has shown promise in antiviral research. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against influenza A and other viruses . The compound’s unique structure could potentially be optimized for high selectivity and potency against a range of viral pathogens.

Anti-inflammatory Properties

Compounds with an indole nucleus, like our subject compound, are known to possess anti-inflammatory properties. This makes them valuable in the development of new treatments for inflammatory diseases .

Anticancer Research

The indole scaffold is common in many synthetic drug molecules with anticancer activities. The compound could be used to synthesize new derivatives with potential applications in cancer treatment, given its structural similarity to indole .

Antimicrobial Applications

Indole derivatives are also known for their antimicrobial properties. This compound could be explored for its efficacy against bacterial infections, contributing to the field of antibiotics .

Material Science

The compound’s versatile structure allows for diverse applications in material science. It could be used in the synthesis of new materials with unique properties for industrial applications.

Drug Discovery

Due to its complex structure, this compound could serve as a key intermediate in the synthesis of various pharmacologically active molecules. Its role in drug discovery could be pivotal in identifying new therapeutic agents.

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-19(2)11-27-16-9-12(5-7-14(16)20-18(19)22)21-28(23,24)17-10-13(25-3)6-8-15(17)26-4/h5-10,21H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMRHMAMWCJIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide

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